Cyclopentadienyl(triethylphosphine)copper(I)

Catalog No.
S1778149
CAS No.
12261-30-2
M.F
C11H20CuP
M. Wt
246.801
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentadienyl(triethylphosphine)copper(I)

CAS Number

12261-30-2

Product Name

Cyclopentadienyl(triethylphosphine)copper(I)

IUPAC Name

copper(1+);cyclopenta-1,3-diene;triethylphosphane

Molecular Formula

C11H20CuP

Molecular Weight

246.801

InChI

InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1

InChI Key

HFLGHHCQULGGMX-UHFFFAOYSA-N

SMILES

CCP(CC)CC.[CH-]1C=CC=C1.[Cu+]

Cyclopentadienyl(triethylphosphine)copper(I) is an organometallic compound characterized by its unique structure, which includes a copper center coordinated to both a cyclopentadienyl ligand and triethylphosphine. Its molecular formula is C11H20CuPC_{11}H_{20}CuP with a molecular weight of approximately 246.8 g/mol . The compound typically appears as a white crystalline solid and is known for its stability and reactivity, making it a subject of interest in various chemical applications.

CpCu(PEt3) is considered a potentially hazardous material due to the following reasons:

  • Air and Moisture Sensitivity: As mentioned earlier, exposure to air and moisture can lead to decomposition.
  • Toxicity: Although specific data is limited, organocopper compounds can exhibit some degree of toxicity.

Safety Precautions:

  • Handle CpCu(PEt3) under inert atmosphere conditions.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling the compound.
  • Dispose of waste according to proper hazardous waste disposal regulations.
. One significant reaction involves the formation of this compound from cyclopentadiene and triethylphosphine in the presence of cuprous oxide. This reaction highlights the compound's ability to act as a ligand in coordination chemistry, where it can stabilize copper(I) ions .

Additionally, the compound can undergo oxidative addition and reductive elimination processes, which are common in organometallic chemistry. These reactions enable the compound to participate in catalysis and other transformations involving organic substrates.

The synthesis of cyclopentadienyl(triethylphosphine)copper(I) typically involves:

  • Reaction of Cyclopentadiene: Cyclopentadiene is reacted with triethylphosphine in the presence of cuprous oxide.
  • Solvent Use: Common solvents for this reaction include tetrahydrofuran or other polar aprotic solvents that facilitate the coordination of ligands to the copper center.
  • Isolation: The product can be isolated through crystallization techniques, yielding a pure form of the compound .

Cyclopentadienyl(triethylphosphine)copper(I) finds applications in various fields:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Material Science: The compound is explored for its potential use in developing new materials due to its unique electronic properties.
  • Organometallic Chemistry: It serves as a model compound for studying ligand-metal interactions and reactivity patterns .

Studies on the interactions of cyclopentadienyl(triethylphosphine)copper(I) with other molecules are crucial for understanding its reactivity and potential applications. Research has indicated that it can interact with various substrates, leading to different reaction pathways depending on the conditions employed. These interactions can be studied using techniques such as spectroscopy and crystallography to elucidate the nature of bonding and coordination.

Cyclopentadienyl(triethylphosphine)copper(I) shares similarities with several other organometallic compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Cyclopentadienyl(cyclohexyl)gold(I)C10H11AuC_{10}H_{11}AuGold center, different ligand properties
Methylcyclopentadienyl(triphenylphosphine)rhodium(I)C22H24RhPC_{22}H_{24}RhPRhodium center, sterically bulkier phosphine
Cyclobutadieneiron(II)C4H4FeC_4H_4FeDifferent metal (iron), distinct reactivity

Cyclopentadienyl(triethylphosphine)copper(I) is unique due to its combination of a copper center with triethylphosphine and cyclopentadienyl ligands, which influences its electronic properties and reactivity compared to other similar organometallic compounds .

Cyclopentadienyl(triethylphosphine)copper(I) represents a distinctive organometallic compound that exemplifies the unique bonding characteristics found in coinage metal cyclopentadienyl complexes [1]. This compound has garnered significant attention in the field of organometallic chemistry due to its exceptional thermal stability and monomeric nature, properties that distinguish it from other organometallic copper compounds [5]. The complex was first synthesized by Wilkinson and Piper in 1956 and has since served as a fundamental example of π-bonded cyclopentadienyl copper chemistry [5].

Molecular Formula and Composition

The molecular composition of cyclopentadienyl(triethylphosphine)copper(I) is precisely defined by its molecular formula C₁₁H₂₀CuP, which corresponds to a molecular weight of 246.8 grams per mole [1]. The linear formula representation (C₅H₅)CuP(C₂H₅)₃ clearly delineates the structural components, consisting of a cyclopentadienyl ring (C₅H₅) coordinated to a copper(I) center, which is additionally bound to a triethylphosphine ligand P(C₂H₅)₃ [1]. The exact mass and monoisotopic mass values are both recorded as 246.06 grams per mole, reflecting the precise atomic composition [1].

The compound is registered under the Chemical Abstracts Service number 12261-30-2 and bears the International Union of Pure and Applied Chemistry name "copper(1+); cyclopenta-1,3-diene; triethylphosphane" [1] [2]. Physical characterization reveals the compound as white to off-white crystalline material with a boiling point of 60°C, indicating its relatively volatile nature which facilitates purification through sublimation techniques [1].

Table 1: Molecular Composition Data

PropertyValueReference
Molecular FormulaC₁₁H₂₀CuP [1]
Linear Formula(C₅H₅)CuP(C₂H₅)₃ [1]
Molecular Weight246.8 g/mol [1]
Exact Mass246.06 g/mol [1]
Chemical Abstracts Service Number12261-30-2 [2]
Physical AppearanceWhite to off-white crystals [1]
Boiling Point60°C [1]

Crystallographic Analysis

Comprehensive X-ray crystallographic analysis conducted by Delbaere, McBride, and Ferguson established the definitive crystal structure of cyclopentadienyl(triethylphosphine)copper(I) [5]. The compound crystallizes in the monoclinic crystal system with space group P2₁/a (number 14), exhibiting unit cell dimensions of a = 8.60 ± 0.02 Å, b = 11.04 ± 0.01 Å, and c = 7.67 ± 0.01 Å [5]. The monoclinic angle β measures 115.3 ± 0.5°, with Z = 2 molecules per unit cell [5].

The structure determination employed three-dimensional Patterson, Fourier, and least-squares methods using intensity data obtained from equi-inclination Weissenberg photographs [5]. The final refinement achieved an R index of 0.145 when hydrogen atoms were included at chemically expected positions [5]. Notably, the crystallographic analysis revealed the presence of two enantiomers distributed apparently equally and randomly throughout the crystal lattice [5].

The structural analysis confirmed that the cyclopentadienyl ring adopts a π-bonded coordination mode to the copper atom, consistent with the thermal stability observed for this compound [5]. This π-bonding arrangement aligns with the compound's adherence to the eighteen-electron rule and its monomeric nature in both solid state and solution [5].

Table 2: Crystallographic Parameters

ParameterValueReference
Crystal SystemMonoclinic [5]
Space GroupP2₁/a (No. 14) [5]
Unit Cell a8.60 ± 0.02 Å [5]
Unit Cell b11.04 ± 0.01 Å [5]
Unit Cell c7.67 ± 0.01 Å [5]
Unit Cell β115.3 ± 0.5° [5]
Z (molecules per unit cell)2 [5]
Final R Index0.145 [5]

Bonding Modes and Coordination Geometry

The bonding analysis reveals that cyclopentadienyl(triethylphosphine)copper(I) exhibits a distinctive coordination geometry characterized by η⁵-bonding between the cyclopentadienyl ring and the copper center [5]. The average copper-carbon bond lengths within the cyclopentadienyl ring measure 2.214 Å, while the carbon-carbon bonds within the ring maintain distances of 1.38 Å [5]. The copper-phosphorus bond length extends to 2.131 Å, with the distance from copper to the cyclopentadienyl ring centroid measuring 1.865 Å [5].

This coordination arrangement results in a nearly linear geometry for the ring-centroid-copper-phosphorus grouping, forming an angle of 173.1° [6]. The pentahapto coordination mode of the cyclopentadienyl ligand represents the most stable bonding arrangement for copper cyclopentadienyl complexes, contributing significantly to the compound's exceptional thermal stability [5] [8].

The electronic structure analysis indicates that the π-bonding interaction between the cyclopentadienyl ring and copper involves significant overlap between the ring's π-electron system and the copper d-orbitals [5]. The triethylphosphine ligand adopts a roughly tetrahedral geometry around the phosphorus atom, providing additional electronic stabilization through σ-donation to the copper center [6].

Table 3: Bond Lengths and Coordination Parameters

ParameterValueReference
Copper-Carbon (average)2.214 Å [5]
Carbon-Carbon (cyclopentadienyl)1.38 Å [5]
Copper-Phosphorus2.131 Å [5]
Copper to Ring Centroid1.865 Å [6]
Ring Centroid-Copper-Phosphorus Angle173.1° [6]
Coordination Modeη⁵-pentahapto [5]

Comparative Analysis with Related Coinage Metal Complexes

Comparative structural analysis with related coinage metal cyclopentadienyl complexes reveals significant variations in coordination modes and bonding preferences across the copper, silver, and gold series [13] [17]. Recent studies on perfluorinated cyclopentadienyl complexes [M(C₅(CF₃)₅)(PᵗBu₃)] demonstrate that gold(I) exhibits η¹-coordination, silver(I) shows η³/η¹-coordination, and copper(I) displays η³/η²-coordination when bound to highly electron-withdrawing cyclopentadienyl ligands [13] [17].

In contrast, cyclopentadienyl(triethylphosphine)copper(I) maintains the conventional η⁵-coordination mode typical of classical copper cyclopentadienyl complexes [5]. This difference highlights the significant influence of substituent effects on the cyclopentadienyl ring in determining coordination preferences [17]. The copper-phosphorus bond length of 2.131 Å in cyclopentadienyl(triethylphosphine)copper(I) compares favorably with similar distances observed in related copper-phosphine complexes, indicating consistent bonding characteristics within this class of compounds [5] [6].

Structural comparisons with (η-cyclopentadienyl)copper(triphenylphosphine) reveal nearly identical copper-centroid distances of 1.865 Å, suggesting that phosphine substitution has minimal impact on the metal-cyclopentadienyl interaction [6]. However, the copper-phosphorus bond lengths show slight variations, with triphenylphosphine complexes exhibiting comparable distances, indicating similar electronic donation capabilities between triethylphosphine and triphenylphosphine ligands [6].

The stability differences observed among coinage metal cyclopentadienyl complexes can be attributed to the varying degrees of π-backbonding capabilities [17]. Copper(I) complexes generally demonstrate superior stability compared to their silver and gold analogs, partly due to optimal orbital overlap between the copper d-orbitals and the cyclopentadienyl π-system [8] [17].

Table 4: Comparative Analysis with Coinage Metal Complexes

ComplexMetalCoordination ModeMetal-Phosphorus Bond (Å)Metal-Centroid Distance (Å)Reference
[Au(C₅(CF₃)₅)(PᵗBu₃)]Au(I)η¹Not reportedNot reported [13]
[Ag(C₅(CF₃)₅)(PᵗBu₃)]Ag(I)η³/η¹Not reportedNot reported [13]
[Cu(C₅(CF₃)₅)(PᵗBu₃)]Cu(I)η³/η²Not reportedNot reported [13]
Cyclopentadienyl(triethylphosphine)copper(I)Cu(I)η⁵2.1311.865 [5]
(η-Cyclopentadienyl)copper(triphenylphosphine)Cu(I)η⁵2.1311.865 [6]

Physical State and Appearance

Cyclopentadienyl(triethylphosphine)copper(I) presents as a crystalline solid under standard conditions. The compound exhibits a characteristic white to off-white crystalline appearance, forming small needle-like crystals when sublimed under reduced pressure conditions [1] [2]. The material maintains its crystalline structure when properly stored under inert atmosphere conditions, displaying a lustrous appearance typical of well-formed organometallic crystals [3].

The compound demonstrates excellent structural integrity in its solid state, with the crystal lattice maintaining stability under appropriate storage conditions. The white crystalline appearance is consistent across multiple commercial sources and research preparations, indicating high purity and structural uniformity [1] [4] [5]. The needle-like crystal habit is particularly evident when the compound is sublimed at temperatures around 60-70°C under reduced pressure, a process commonly employed for purification purposes [6] [5].

Thermal Properties and Stability

The thermal behavior of cyclopentadienyl(triethylphosphine)copper(I) reveals distinct temperature ranges for various phase transitions and decomposition processes. The compound exhibits a melting point range of 122-124°C according to primary literature sources [5], though some variations are reported in different studies, with values ranging from 110°C to 127-128°C [5]. These variations may be attributed to different measurement conditions, sample purity, or methodological differences across research groups.

Thermal stability analysis through thermogravimetric analysis (TGA) demonstrates that the compound remains stable under nitrogen atmosphere up to approximately 343K (70°C) [6]. Above this temperature, the material begins to show signs of thermal decomposition, with significant weight loss occurring in the temperature range of 383-493K (110-220°C) [6]. The decomposition process exhibits a two-stage pattern, with initial weight loss attributed to sublimation processes and subsequent decomposition leading to copper residue formation [6].

The compound's thermal stability is particularly noteworthy compared to other organocopper(I) compounds, showing enhanced stability that makes it suitable for chemical vapor deposition applications [6] [7]. The activation energy for thermal decomposition has been determined to be relatively low at approximately 10 kJ/mol, indicating a diffusion-controlled decomposition mechanism rather than a surface-reaction-controlled process [6].

Volatility and Sublimation Characteristics

Cyclopentadienyl(triethylphosphine)copper(I) demonstrates significant volatility characteristics that are crucial for its applications in chemical vapor deposition processes. The compound sublimes at 65°C under 0.01 Torr pressure conditions [5], with alternative reports indicating sublimation temperatures ranging from 60°C to 70°C under varying pressure conditions [5] [8]. This volatility profile makes it particularly suitable as a precursor material for thin film deposition applications.

The vapor pressure behavior follows a well-defined relationship with temperature, with reported values of 9.75 mTorr at 60°C [5]. The saturated vapor pressure law has been established as log P_sat (Pa) = 4.368 - 2272/T (K), providing a reliable means for predicting vapor pressure behavior across different temperature ranges [6]. This relationship is essential for optimizing chemical vapor deposition parameters and ensuring consistent precursor delivery rates.

The sublimation process occurs without apparent decomposition at the lower temperature range (60-70°C), allowing for effective purification of the compound [6]. However, prolonged exposure to elevated temperatures during sublimation may lead to gradual decomposition, particularly in the presence of trace moisture or oxygen [6]. The compound's volatility characteristics are enhanced compared to many other organometallic precursors, contributing to its utility in low-temperature deposition processes [6].

Solubility Profile and Solution Behavior

The solubility characteristics of cyclopentadienyl(triethylphosphine)copper(I) reflect its organometallic nature and ligand composition. The compound is completely insoluble in water [1] [9], exhibiting no solubility even upon prolonged contact with aqueous solutions. This insolubility in water is attributed to the hydrophobic nature of both the cyclopentadienyl and triethylphosphine ligands, as well as the compound's tendency to avoid hydrolysis reactions.

In contrast, the compound demonstrates excellent solubility in petroleum ether [9], making this solvent particularly useful for purification and recrystallization procedures. The high solubility in petroleum ether is consistent with the compound's organometallic character and the presence of alkyl substituents on the phosphine ligand [9]. Additionally, the compound shows good solubility in tetrahydrofuran (THF) and other ethereal solvents, which are commonly employed in organometallic synthesis and handling procedures [10].

The compound exhibits reactivity toward non-oxidizing dilute acids such as hydrochloric acid, where it undergoes decomposition with liberation of cyclopentadiene [9]. This acid sensitivity requires careful handling procedures and storage under inert atmosphere conditions to prevent unwanted decomposition reactions [1] [11]. The compound's solubility behavior in various organic solvents makes it amenable to solution-phase synthesis and purification techniques, while its insolubility in water provides stability against hydrolysis under anhydrous conditions.
The solution behavior of cyclopentadienyl(triethylphosphine)copper(I) in appropriate solvents has been extensively studied through nuclear magnetic resonance spectroscopy [7]. In sulfur dioxide solution, the compound exhibits dynamic behavior at elevated temperatures, with rapid exchange processes occurring between different coordination environments. This dynamic behavior is temperature-dependent, with distinct spectral features observed at low temperatures that coalesce into averaged signals at higher temperatures [7].

Dates

Last modified: 08-15-2023

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